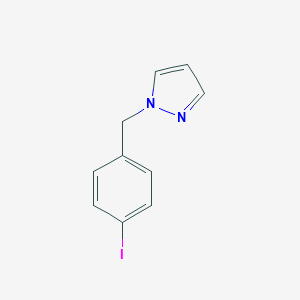

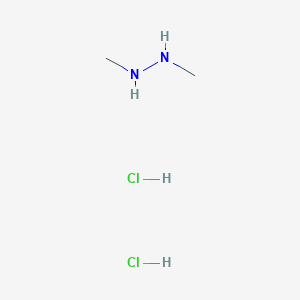

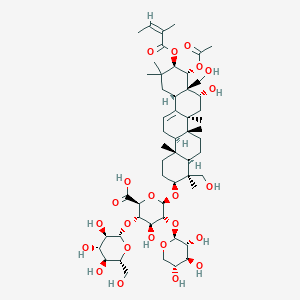

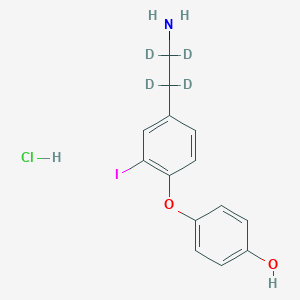

1-(4-Iodobenzyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry: Drug Discovery

The pyrazole moiety is a prominent feature in many pharmacologically active compounds. “1-(4-Iodobenzyl)-1H-pyrazole” can serve as a precursor for the synthesis of various bioactive molecules. Its iodine substituent allows for further functionalization through cross-coupling reactions, which can lead to the development of new drugs with potential therapeutic applications in treating diseases such as cancer, inflammation, and infectious diseases .

Agrochemistry: Pesticide Development

In agrochemical research, pyrazole derivatives are explored for their potential use as pesticides. The structural versatility of “1-(4-Iodobenzyl)-1H-pyrazole” makes it a valuable scaffold for creating novel compounds with insecticidal, herbicidal, or fungicidal properties. Researchers can modify the pyrazole ring to enhance the selectivity and potency of these agrochemical agents .

Coordination Chemistry: Ligand Synthesis

“1-(4-Iodobenzyl)-1H-pyrazole” can act as a ligand in coordination chemistry, binding to transition metals to form complexes. These complexes have applications in catalysis, magnetic materials, and luminescence. The iodine atom in the compound can be used to introduce other functional groups that can modulate the electronic and steric properties of the metal-ligand complex .

Organometallic Chemistry: Catalyst Design

In organometallic chemistry, “1-(4-Iodobenzyl)-1H-pyrazole” can be utilized to synthesize organometallic compounds that serve as catalysts for various chemical reactions. The pyrazole ring can coordinate to metals, influencing the reactivity and selectivity of the catalyst. Such catalysts are crucial in industrial processes, including polymerization and fine chemical synthesis .

Material Science: Functional Materials

The pyrazole ring in “1-(4-Iodobenzyl)-1H-pyrazole” can be incorporated into materials to impart specific properties, such as conductivity, fluorescence, or thermal stability. These materials have potential applications in electronics, photonics, and as sensors. The iodine atom provides a site for further chemical modification, allowing for the tuning of material properties .

Green Chemistry: Sustainable Synthesis

“1-(4-Iodobenzyl)-1H-pyrazole” can contribute to the principles of green chemistry by serving as a building block for the synthesis of compounds using environmentally benign methods. Its iodine substituent can undergo reactions under mild conditions without the need for harsh reagents or solvents, reducing the environmental impact of chemical synthesis .

Safety and Hazards

1-(4-Iodobenzyl)-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It has been shown to interact with murine melanoma cells and inhibit their growth . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.

Mode of Action

The exact mode of action of 1-(4-Iodobenzyl)-1H-pyrazole is still under investigation. It is known to act on the localization, interaction, and uptake of other molecules . This could potentially disrupt the normal functioning of cells, leading to growth inhibition.

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by factors such as its physicochemical properties, formulation, and route of administration .

Result of Action

It has been shown to inhibit the growth of murine melanoma cells , suggesting that it may have potential as a therapeutic agent in the treatment of certain types of cancer.

Propriétés

IUPAC Name |

1-[(4-iodophenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCIIHVBALOAQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620575 |

Source

|

| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodobenzyl)-1H-pyrazole | |

CAS RN |

143128-30-7 |

Source

|

| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)

![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)